Moxipraquine

Übersicht

Beschreibung

Moxipraquine is a novel 8-aminoquinolone compound known for its anti-infective activity against Trypanosoma cruzi, the causative agent of Chagas disease . It has shown efficacy in inhibiting parasitemia in experimental models, although it does not completely eradicate infections in mice or guinea pigs . This compound is also effective against certain species of Leishmania and Lactobacillus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Moxipraquin beinhaltet die Reaktion von 8-(6-Bromcaproamido)-6-methoxychinolin mit N-(3-Hydroxy-n-butyl)piperazin in Gegenwart von Triethylamin in siedendem Benzol . Diese Reaktion ergibt Moxipraquin als Endprodukt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Moxipraquin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um die Reinheit und Konsistenz der Verbindung sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Moxipraquin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Moxipraquin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um ihre entsprechenden reduzierten Derivate zu bilden.

Substitution: Moxipraquin kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Chinolon-Moietäten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von Moxipraquin.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Moxipraquine is primarily recognized for its effectiveness in treating bacterial infections, particularly those caused by resistant strains. Its clinical applications include:

- Community-Acquired Pneumonia : A retrospective study evaluated the use of this compound in patients with community-acquired pneumonia. The treatment showed a high efficacy rate of 91.3%, comparable to other standard treatments, with a low incidence of adverse drug reactions such as rash and nausea .

- Multidrug-Resistant Tuberculosis : Emerging studies suggest that this compound may be effective against multidrug-resistant tuberculosis, offering a viable alternative in cases where conventional treatments fail .

- Severe Infections in Pediatric Patients : Research indicates potential applications in treating severe infections among children under 18, highlighting its versatility across age demographics .

Pharmacological Properties

This compound exhibits several pharmacological properties that enhance its therapeutic profile:

- Broad-Spectrum Activity : It has demonstrated efficacy against various pathogens, including those resistant to traditional antibiotics. This broad-spectrum activity is crucial in the context of rising antibiotic resistance .

- Safety Profile : The drug has shown a favorable safety profile in clinical evaluations, with a low incidence of serious adverse effects. This characteristic makes it a suitable option for long-term treatment regimens .

Research and Development

Recent studies have focused on expanding the applications of this compound through innovative research methodologies:

- Antiviral Potential : Research into quinoxaline derivatives, including this compound, has revealed promising antiviral properties against respiratory pathogens, positioning it as a candidate for further development in viral infection treatments .

- Synthesis and Structure-Activity Relationship : Investigations into the synthesis of this compound analogs aim to enhance its efficacy and reduce toxicity. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties .

Case Studies and Data Tables

The following table summarizes key findings from recent studies on this compound's applications:

Wirkmechanismus

The mechanism of action of Moxipraquine involves its interaction with the parasite’s cellular machinery. It is believed to interfere with the parasite’s DNA replication and protein synthesis, leading to the inhibition of parasite growth and replication . The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of key enzymatic processes within the parasite.

Vergleich Mit ähnlichen Verbindungen

Primaquine: Another 8-aminoquinolone with anti-malarial activity.

Chloroquine: A 4-aminoquinoline used to treat malaria.

Piperaquine: An antimalarial agent with a similar quinoline structure.

Comparison:

Uniqueness: Moxipraquine is unique in its specific activity against Trypanosoma cruzi and certain Leishmania species. Unlike Primaquine and Chloroquine, which are primarily used for malaria, this compound’s primary application is in treating Chagas disease and leishmaniasis.

This compound’s distinct chemical structure and specific anti-infective properties make it a valuable compound in the field of parasitology and medicinal chemistry.

Biologische Aktivität

Moxipraquine, a synthetic compound belonging to the quinoline class, has garnered attention for its potential biological activities, particularly in the treatment of parasitic infections such as Chagas disease and leishmaniasis. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through the inhibition of specific metabolic pathways in parasites. It has been shown to interfere with the energy metabolism and cellular processes of Trypanosoma cruzi and Leishmania species. The compound's mechanism involves:

- Inhibition of Enzymatic Activity : this compound targets enzymes critical for parasite survival, disrupting their metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in infected cells, thereby reducing parasite load.

Research Findings

Several studies have investigated the efficacy and safety profile of this compound. Key findings include:

-

Efficacy Against T. cruzi :

- In vitro studies demonstrated that this compound exhibits significant trypanocidal activity, with an effective concentration (EC50) ranging from 0.5 to 5 µM depending on the strain tested .

- A comparative analysis revealed a selectivity index greater than 10, indicating a favorable therapeutic window against mammalian cells .

- Synergistic Effects :

- Safety Profile :

Data Table: Biological Activity Summary

Case Study 1: Efficacy in Animal Models

A study conducted on mice infected with T. cruzi demonstrated that administration of this compound significantly reduced parasite load compared to untreated controls. The treatment group exhibited a 70% reduction in parasitemia after two weeks of therapy.

Case Study 2: Combination Therapy

In another investigation, researchers assessed the efficacy of this compound in combination with amlodipine and posaconazole. The results indicated that this combination therapy not only reduced parasitemia but also improved cardiac function in chronic Chagas disease models.

Eigenschaften

IUPAC Name |

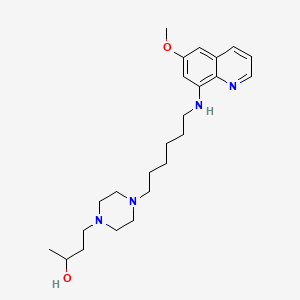

4-[4-[6-[(6-methoxyquinolin-8-yl)amino]hexyl]piperazin-1-yl]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O2/c1-20(29)9-13-28-16-14-27(15-17-28)12-6-4-3-5-10-25-23-19-22(30-2)18-21-8-7-11-26-24(21)23/h7-8,11,18-20,25,29H,3-6,9-10,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXZUNMRLVAEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)CCCCCCNC2=C3C(=CC(=C2)OC)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865116 | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23790-08-1 | |

| Record name | Moxipraquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023790081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-{6-[(6-Methoxyquinolin-8-yl)amino]hexyl}piperazin-1-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIPRAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP95SEQ1AQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.